Glucosinalbate (potassium)

Description

BenchChem offers high-quality Glucosinalbate (potassium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glucosinalbate (potassium) including the price, delivery time, and more detailed information at info@benchchem.com.

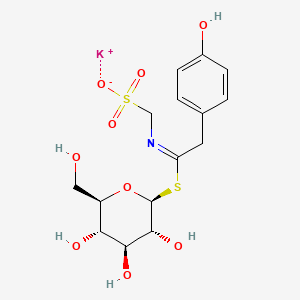

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H20KNO9S2 |

|---|---|

Molecular Weight |

461.6 g/mol |

IUPAC Name |

potassium;[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonate |

InChI |

InChI=1S/C15H21NO9S2.K/c17-6-10-12(19)13(20)14(21)15(25-10)26-11(16-7-27(22,23)24)5-8-1-3-9(18)4-2-8;/h1-4,10,12-15,17-21H,5-7H2,(H,22,23,24);/q;+1/p-1/b16-11+;/t10-,12-,13+,14-,15+;/m1./s1 |

InChI Key |

GMMRVBVLJPVVTJ-SWKZEUNZSA-M |

Isomeric SMILES |

C1=CC(=CC=C1C/C(=N\CS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O.[K+] |

Canonical SMILES |

C1=CC(=CC=C1CC(=NCS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O)O.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Glucosinalbate (Potassium): A Comprehensive Technical Guide on its Natural Sources and Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of glucosinalbate (potassium), a naturally occurring glucosinolate. The document details its primary natural sources, discovery, biosynthesis, and the experimental protocols for its extraction and analysis, tailored for professionals in research and drug development.

Introduction to Glucosinalbate (Potassium)

Glucosinalbate, also known as glucosinalbin or 4-hydroxybenzyl glucosinolate, is an aromatic glucosinolate.[1][2] Glucosinolates are a class of plant secondary metabolites primarily found in the order Brassicales.[3] These compounds and their hydrolysis products are of significant interest due to their roles in plant defense and their potential applications in human health and medicine.

Discovery and Nomenclature

While the broader history of glucosinolate research dates back to the 19th century, specific details regarding the initial isolation and characterization of glucosinalbate are not prominently documented in the readily available scientific literature. The compound is systematically named β-D-Glucopyranose, 1-thio-, 1-[4-hydroxy-N-(sulfooxy)benzeneethanimidate]. Its common synonyms, glucosinalbin and glucosinalbate, are widely used in scientific publications.[1][2] The potassium salt form is a common state in which this anionic compound is found in nature and during isolation.

Natural Sources of Glucosinalbate (Potassium)

Glucosinalbate is predominantly found in species within the Brassicaceae and Moringaceae families. The concentration of this glucosinolate can vary significantly depending on the plant species, tissue type, and developmental stage.

Table 1: Quantitative Data on the Natural Occurrence of Glucosinalbate

| Plant Species | Family | Plant Part | Concentration | Reference |

| Sinapis alba (White Mustard) | Brassicaceae | Seeds | Up to 87.9 mg/g | [4] |

| Moringa oleifera | Moringaceae | Seeds | 11.6 µmol/g | [5] |

| Moringa oleifera | Moringaceae | Leaves | Present | [6] |

| Cardaria draba (Hoary Cress) | Brassicaceae | Leaves | Present (major glucosinolate) | [7] |

| Brassica juncea (Brown Mustard) | Brassicaceae | - | Present | [6] |

| Brassica oleracea (e.g., Cabbage, Broccoli) | Brassicaceae | - | Present | [2] |

Biosynthesis of Glucosinalbate

Glucosinalbate, as an aromatic glucosinolate, is biosynthesized from the amino acid tyrosine.[3][8][9] The biosynthetic pathway can be broadly divided into three main stages:

-

Core Structure Formation: This stage involves a series of enzymatic reactions that convert tyrosine into the core glucosinolate structure.

-

Glucosylation: A glucose molecule is added to the thiohydroximate intermediate.

-

Sulfation: A sulfate group is added to complete the glucosinolate structure.

The key enzymes and intermediates in this pathway are outlined in the signaling pathway diagram below.

Caption: Biosynthetic pathway of Glucosinalbate.

Experimental Protocols

The extraction and analysis of glucosinalbate require specific methodologies to ensure the integrity of the compound and accurate quantification.

Extraction of Glucosinalbate

A widely used and validated method for glucosinolate extraction is presented below.[10] This protocol is designed to inactivate the endogenous myrosinase enzyme, which would otherwise hydrolyze the glucosinolates upon tissue disruption.

Materials:

-

Freeze-dried and finely ground plant material

-

80% Methanol (HPLC grade)

-

Deionized water

-

Heating block or water bath

-

Centrifuge

-

Anion exchange columns (e.g., DEAE-Sephadex A-25)

Procedure:

-

Sample Preparation: Weigh approximately 100 mg of freeze-dried, powdered plant material into a 2 mL microcentrifuge tube.

-

Enzyme Inactivation and Extraction: Add 1 mL of boiling 80% methanol. Immediately place the tube in a heating block or boiling water bath at 80°C for 10 minutes to ensure complete inactivation of myrosinase.

-

Centrifugation: After cooling to room temperature, centrifuge the sample at 10,000 x g for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Re-extraction (Optional but Recommended): Add another 1 mL of 80% methanol to the plant material pellet, vortex, and repeat the centrifugation. Combine the supernatants.

-

Purification: The combined supernatant contains the crude glucosinolate extract and is now ready for purification via anion exchange chromatography.

Purification and Analysis

Purification is typically achieved using anion exchange chromatography, followed by analysis using High-Performance Liquid Chromatography (HPLC).[10][11]

Materials:

-

Crude glucosinolate extract

-

DEAE-Sephadex A-25 column

-

Purified sulfatase (from Helix pomatia)

-

HPLC system with a C18 column

-

Mobile phases (e.g., water and acetonitrile with a modifier like formic acid)

-

Glucosinalbate standard

Procedure:

-

Column Equilibration: Equilibrate a DEAE-Sephadex A-25 column with an appropriate buffer (e.g., 20 mM sodium acetate, pH 5.5).

-

Sample Loading: Apply the crude glucosinolate extract to the column.

-

Washing: Wash the column with the equilibration buffer to remove impurities.

-

Desulfation: Apply a solution of purified sulfatase to the column and incubate overnight at room temperature. This step converts the glucosinolates to their desulfo-analogs, which are more readily analyzed by HPLC.

-

Elution: Elute the desulfo-glucosinolates with deionized water.

-

HPLC Analysis: Analyze the eluate using a reverse-phase HPLC system. Detection is typically performed using a UV detector at 229 nm. Quantification is achieved by comparing the peak area of the desulfo-glucosinalbate with a calibration curve generated from a pure standard.

Caption: Workflow for Glucosinalbate analysis.

Conclusion

Glucosinalbate (potassium) is a significant aromatic glucosinolate with a notable presence in commercially important plants like white mustard and Moringa. Understanding its natural distribution, biosynthesis, and the methodologies for its extraction and analysis is crucial for ongoing research into its potential biological activities and applications. This guide provides a foundational resource for scientists and researchers to further explore the properties and potential of this interesting natural compound.

References

- 1. Correlation of Glucosinolates and Volatile Constituents of Six Brassicaceae Seeds with Their Antioxidant Activities Based on Partial Least Squares Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diversity of Chemoprotective Glucosinolates in Moringaceae (Moringa spp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Optimization the conversion of glucosinolate to isothiocyanate in yellow mustard seeds (Sinapis alba) by response surface methodology [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. Glucosinolates and Isothiocyanates from Moringa oleifera: Chemical and Biological Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Aromatic Glucosinolate Biosynthesis Pathway in Barbarea vulgaris and its Response to Plutella xylostella Infestation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Glucosinalbate (Potassium): A Technical Guide on its Biological Role in Arabidopsis thaliana

A Note on Terminology: The term "Glucosinalbate" is not a recognized chemical name in the scientific literature. Based on the context of Arabidopsis thaliana and the mention of potassium, it is presumed that this refers to the potassium salt of a glucosinolate . This guide will, therefore, focus on the well-characterized roles of glucosinolates in Arabidopsis thaliana, treating "Glucosinalbate (potassium)" as a synonym for these compounds.

Glucosinolates are a class of sulfur- and nitrogen-containing secondary metabolites predominantly found in the order Brassicales, which includes the model organism Arabidopsis thaliana.[1][2] These compounds are integral to the plant's defense system and are involved in a variety of physiological processes. When plant tissues are damaged, glucosinolates are hydrolyzed by the enzyme myrosinase, leading to the formation of biologically active compounds such as isothiocyanates, nitriles, and thiocyanates.[2][3] This is often referred to as the "mustard oil bomb" and serves as a defense mechanism against herbivores and pathogens.[3][4]

Core Biological Functions

The primary role of glucosinolates in Arabidopsis thaliana is in plant defense. The breakdown products of glucosinolates can act as toxins or deterrents to a wide range of organisms, including insects and microbial pathogens.[1][4] For instance, indole glucosinolates have been shown to deter feeding by the generalist aphid Myzus persicae.[3] Beyond direct defense, glucosinolates and their derivatives are involved in complex signaling networks that modulate plant growth and responses to both biotic and abiotic stresses.[5] For example, potassium deficiency has been shown to induce the biosynthesis of glucosinolates, suggesting a role in nutrient management and enhancing defense potential under nutrient stress.[2][6]

There are three main classes of glucosinolates based on their precursor amino acid:

-

Aliphatic glucosinolates: Derived from methionine, alanine, leucine, isoleucine, or valine.[7]

-

Indolic glucosinolates: Derived from tryptophan.[7]

-

Aromatic (Benzylic) glucosinolates: Derived from phenylalanine or tyrosine.[7]

The biosynthesis of these compounds is a complex process regulated by a network of transcription factors, primarily from the MYB and MYC families.[8]

Quantitative Data on Glucosinolate Levels

The concentration of different glucosinolates can vary significantly depending on the plant tissue, developmental stage, and environmental conditions. The following tables summarize quantitative data on glucosinolate levels in Arabidopsis thaliana from selected studies.

Table 1: Glucosinolate Content in Arabidopsis thaliana (Col-0) Seedlings

| Glucosinolate Class | 3-day-old (µmol/g DW) | 4-day-old (µmol/g DW) | 9-day-old (µmol/g DW) |

| Indolic | 1.5 | 2.0 | 3.5 |

| Short-chain Aliphatic | 0.8 | 1.0 | 1.2 |

| Long-chain Aliphatic | 2.5 | 3.0 | 2.0 |

| Total | 4.8 | 6.0 | 6.7 |

Data adapted from a study on glucosinolate accumulation during seedling development. Note that absolute values can vary between experimental setups.[9]

Table 2: Effect of Nutrient Status on Glucosinolate Content in Arabidopsis thaliana Roots

| Glucosinolate Type | Control (nmol/g FW) | K-deficient (nmol/g FW) |

| Aliphatic | ||

| 3-methylsulfinylpropyl | ~10 | ~15 |

| 4-methylsulfinylbutyl | ~150 | ~200 |

| 8-methylsulfinyloctyl | ~100 | ~120 |

| Indolic | ||

| Indol-3-ylmethyl | ~250 | ~350 |

| 4-methoxyindol-3-ylmethyl | ~50 | ~75 |

| Total | ~510 | ~760 |

Data are approximate values derived from graphical representations in a study on the effects of potassium deficiency.[6] FW = Fresh Weight.

Signaling Pathways and Regulatory Networks

The biosynthesis and activity of glucosinolates are tightly regulated by a complex interplay of genetic and hormonal signaling pathways. Key hormones involved include jasmonate (JA) and gibberellin (GA), which are central to the growth-defense trade-off.[8] The COP1/SPA complex, a key repressor of light signaling, has also been identified as a crucial component in the regulation of glucosinolate biosynthesis.[8]

Glucosinolate Biosynthesis Pathway

The biosynthesis of glucosinolates involves a core pathway starting from an amino acid, followed by side-chain elongation (for aliphatic glucosinolates) and modification.[10][11]

Caption: Simplified overview of aliphatic and indolic glucosinolate biosynthesis pathways.

The "Mustard Oil Bomb": Glucosinolate Activation

Upon tissue damage, glucosinolates and myrosinases, which are physically separated in intact cells, come into contact. Myrosinase cleaves the glucose moiety, leading to the formation of an unstable aglycone that rearranges to form various bioactive products.[3]

Caption: The "Mustard Oil Bomb": Activation of glucosinolates upon tissue damage.

Experimental Protocols

Accurate quantification and analysis of glucosinolates require specific experimental protocols. Below are summaries of common methodologies.

Glucosinolate Extraction and Quantification

A widely used method for analyzing glucosinolates involves their conversion to desulfo-glucosinolates followed by separation using High-Performance Liquid Chromatography (HPLC).[12][13]

Protocol Outline:

-

Sample Preparation: Harvest plant material (e.g., 50 mg of rosette leaves) and immediately freeze in liquid nitrogen to halt enzymatic activity.[13]

-

Extraction: Extract glucosinolates from the tissue using a 70% methanol solution at 70°C for 10 minutes.[12]

-

Purification: Centrifuge the extract and apply the supernatant to a column containing DEAE Sephadex A-25.[12]

-

Desulfation: Add sulfatase to the column and incubate at 37°C for at least 12 hours to convert glucosinolates to their desulfo-counterparts.[12]

-

Elution: Elute the desulfo-glucosinolates from the column with deionized water.[12]

-

Analysis: Separate and quantify the desulfo-glucosinolates using a C18 reverse-phase HPLC column with a diode array detector at 229 nm.[12] Quantification is typically performed relative to a known standard, such as sinigrin.[12][14]

Caption: Experimental workflow for the extraction and analysis of glucosinolates.

Plant Growth and Treatment for Glucosinolate Studies

To investigate the regulation of glucosinolate biosynthesis, specific growth and treatment conditions are often employed.

Growth Conditions:

-

Arabidopsis thaliana seeds are stratified at 4°C for 2-7 days to break dormancy.[13]

-

Plants are grown in controlled environment cabinets with a defined light/dark cycle (e.g., 8h light / 16h dark), temperature (e.g., 21°C day / 18°C night), and humidity.[13]

Hormone Treatment:

-

For hormone induction experiments, plants (e.g., 5.5 weeks old) can be sprayed with solutions of methyl jasmonate (MeJA) or gibberellic acid (GA), often with a surfactant like Silwet to ensure even coverage.[8]

-

Multiple applications may be performed before harvesting tissue for analysis.[8]

Conclusion

Glucosinolates, referred to here as "Glucosinalbate (potassium)," are multifaceted secondary metabolites in Arabidopsis thaliana. Their primary and most well-understood role is in plant defense against a variety of biotic threats. However, emerging research continues to uncover their involvement in intricate signaling networks that help the plant navigate both biotic and abiotic stresses, including nutrient deficiencies. The biosynthesis and activation of these compounds are tightly regulated, highlighting their importance in the overall fitness and survival of the plant. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and professionals in the fields of plant science and drug development to further explore the complex biological roles of these vital plant compounds.

References

- 1. A Comprehensive Gene Inventory for Glucosinolate Biosynthetic Pathway in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Physiological Importance of Glucosinolates on Plant Response to Abiotic Stress in Brassica [mdpi.com]

- 3. Glucosinolate Breakdown in Arabidopsis: Mechanism, Regulation and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | The Defense Metabolite, Allyl Glucosinolate, Modulates Arabidopsis thaliana Biomass Dependent upon the Endogenous Glucosinolate Pathway [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | New Insights on the Regulation of Glucosinolate Biosynthesis via COP1 and DELLA Proteins in Arabidopsis Thaliana [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. KEGG PATHWAY: Glucosinolate biosynthesis - Arabidopsis thaliana (thale cress) [kegg.jp]

- 12. pubcompare.ai [pubcompare.ai]

- 13. New Insights on the Regulation of Glucosinolate Biosynthesis via COP1 and DELLA Proteins in Arabidopsis Thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative proteomics reveals the importance of nitrogen source to control glucosinolate metabolism in Arabidopsis thaliana and Brassica oleracea - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate biosynthetic pathway of glucosinolates, with a particular focus on glucoraphanin, a compound of significant interest for its potential health benefits. We will explore the primary metabolite precursors, the enzymatic steps of synthesis, the complex regulatory signaling networks, and the analytical methodologies used to study these fascinating secondary metabolites. The role of potassium as a crucial macronutrient in this process will also be considered.

Introduction to Glucosinolates

Glucosinolates are a class of sulfur- and nitrogen-containing secondary metabolites predominantly found in the order Brassicales, which includes many common vegetables like broccoli, cabbage, and mustard.[1][2] These compounds are integral to the plant's defense system against herbivores and pathogens.[3][4] Upon tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase into biologically active compounds, including isothiocyanates, thiocyanates, and nitriles.[2][3][5] One of the most studied isothiocyanates is sulforaphane, which is derived from its precursor, glucoraphanin (4-methylsulfinylbutyl glucosinolate).[6][7][8]

The Glucosinolate Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of glucosinolates is a complex process that can be divided into three main stages: side-chain elongation of a precursor amino acid, formation of the core glucosinolate structure, and secondary side-chain modifications.[2][8]

Primary Metabolite Precursors: The Amino Acid Foundation

Glucosinolates are classified based on their precursor amino acid.[2][3]

-

Aliphatic glucosinolates are derived from alanine, leucine, isoleucine, valine, or methionine.[1][2][3] Glucoraphanin is an aliphatic glucosinolate derived from methionine.[6][7]

-

Aromatic (or benzenic) glucosinolates are synthesized from phenylalanine or tyrosine.[1][3]

Side-Chain Elongation of Methionine for Glucoraphanin Synthesis

The synthesis of glucoraphanin begins with the chain elongation of methionine, a process that occurs in the chloroplast.[8] This involves a series of reactions that add methylene groups to the amino acid side chain. The key enzymes in this multi-step process are:

-

Branched-chain aminotransferase (BCAT) : Initiates the process by converting methionine to its corresponding α-keto acid.[8]

-

Methylthioalkylmalate synthase (MAM) : Catalyzes the condensation of the α-keto acid with acetyl-CoA.[8]

-

Isopropylmalate isomerase (IPMI) : Isomerizes the resulting intermediate.[8]

-

Isopropylmalate dehydrogenase (IPMDH) : Performs an oxidative decarboxylation to yield the chain-elongated α-keto acid.[8]

This cycle can be repeated to add further methylene groups. For glucoraphanin, methionine undergoes two cycles of chain elongation to form dihomomethionine.[8]

Formation of the Core Glucosinolate Structure

Following chain elongation, the modified amino acid is converted into the core glucosinolate structure in the cytoplasm, associated with the endoplasmic reticulum.[8] This involves the following key enzymatic steps:

-

Cytochrome P450 monooxygenases (CYP79 family) : Catalyze the conversion of the amino acid to an aldoxime.[5]

-

Cytochrome P450 monooxygenases (CYP83 family) : Further oxidize the aldoxime to a thiohydroximic acid intermediate.[5]

-

C-S lyase : Cleaves the thiohydroximic acid intermediate.[6]

-

Glutathione S-transferases (GSTs) : Are involved in the addition of a sulfur donor.

-

UDP-glucosyltransferase (UGT) : Adds a glucose molecule to form a desulfoglucosinolate.[1]

-

Sulfotransferase (SOT) : Catalyzes the final step of sulfation, using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor, to form the mature glucosinolate.[1]

Secondary Side-Chain Modifications

The final step in the biosynthesis of many glucosinolates, including glucoraphanin, involves secondary modifications to the side chain. In the case of glucoraphanin, the methylthio group of its precursor, 4-methylthiobutyl glucosinolate, is oxidized to a methylsulfinyl group.[8]

Quantitative Data on Glucosinolate Precursor Metabolites

The concentration of precursor amino acids and the expression levels of biosynthetic genes can significantly influence the profile and quantity of glucosinolates in plant tissues. The following table summarizes representative quantitative data from studies on Arabidopsis thaliana and Brassica species.

| Metabolite/Gene | Organism/Tissue | Condition | Quantitative Data | Reference |

| Dihomomethionine (DHM) | Nicotiana benthamiana (engineered) | Co-expression of IPMI-LSU1 and BAT5 | Up to 432 nmol g⁻¹ fresh weight | [8] |

| Aliphatic Glucosinolates | Arabidopsis thaliana | Wild-type | 4-methylsulfinylbutyl GS is the most abundant | [9] |

| Indole Glucosinolates | Arabidopsis thaliana | Methyl jasmonate treatment | 3- to 4-fold increase | [4] |

| N-methoxy-indol-3-ylmethylglucosinolate | Arabidopsis thaliana | Methyl jasmonate treatment | 10-fold accumulation | [4] |

| 4-methoxy-indol-3-ylmethylglucosinolate | Arabidopsis thaliana | 2,6-dichloro-isonicotinic acid treatment | 1.5-fold accumulation | [4] |

The Role of Potassium in Glucosinolate Synthesis

While "Glucosinalbate (potassium)" is not a standard scientific term, it likely refers to the potassium salt of a glucosinolate. Potassium (K⁺) is an essential macronutrient for plants, playing a crucial role in enzyme activation, osmotic regulation, and maintaining cell turgor.[10] Its influence on glucosinolate biosynthesis is likely indirect but significant.

Studies have shown that potassium deficiency can lead to an increase in the levels of oxylipins and glucosinolates in Arabidopsis thaliana.[10][11] This suggests a potential role for glucosinolates in the plant's defense response under nutrient stress.[10][11] The enhanced production of glucosinolates under potassium starvation may be a mechanism to create a reversible storage for excess sulfur and nitrogen.[10] Some research has indicated that lower potassium levels can enhance the content of indole glucosinolates.[10] Conversely, other studies in Brassica have shown that specific levels of potassium application can maximize glucosinolate content, with excessive amounts leading to a decrease.[12]

Signaling Pathways Regulating Glucosinolate Biosynthesis

The production of glucosinolates is tightly regulated by a complex network of signaling pathways, primarily involving the plant hormones jasmonic acid (JA), salicylic acid (SA), and ethylene (ET).[3][9][13] These pathways allow the plant to fine-tune its defensive chemistry in response to various biotic and abiotic stresses.

Jasmonic Acid (JA) Pathway

The JA signaling pathway is a major regulator of glucosinolate biosynthesis, particularly in response to chewing insects.[9] Treatment with methyl jasmonate (MeJA) has been shown to increase the levels of both aliphatic and indole glucosinolates.[3][4] Key transcription factors in the JA pathway, such as MYC2, MYC3, and MYC4, are involved in regulating the expression of glucosinolate biosynthetic genes.[3]

Salicylic Acid (SA) Pathway

The SA pathway is typically associated with defense against biotrophic pathogens. There is often an antagonistic relationship between the JA and SA pathways.[9] Blocking SA signaling has been shown to increase total glucosinolate levels.[9]

Ethylene (ET) Pathway

Ethylene signaling can also influence glucosinolate accumulation and can interact with the JA pathway to modulate plant defense responses.[9]

Glucose Signaling

Recent evidence suggests that glucose can act as a signaling molecule to positively regulate aliphatic glucosinolate biosynthesis.[14] Glucose induces the expression of key transcription factors (MYB28, MYB29) and biosynthetic genes in the aliphatic glucosinolate pathway.[14]

Mandatory Visualizations

Signaling Pathway for Glucosinolate Regulation

Caption: Regulatory network of glucosinolate biosynthesis.

Experimental Workflow for Glucosinolate Analysis

Caption: Workflow for glucosinolate extraction and HPLC analysis.

Experimental Protocols

A reliable and standardized protocol is crucial for the accurate quantification of glucosinolates. The following is a detailed methodology for the extraction and analysis of glucosinolates from plant material.

Materials and Reagents

-

Plant material (fresh, frozen, or freeze-dried)

-

Liquid nitrogen

-

70% (v/v) Methanol

-

DEAE-Sephadex A-25

-

Purified Arylsulfatase (Type H-1 from Helix pomatia)

-

Sodium acetate buffer (20 mM, pH 5.5)

-

Ultrapure water

-

Acetonitrile (HPLC grade)

-

Glucosinolate standards (e.g., Sinigrin)

Extraction of Intact Glucosinolates

-

Freeze plant material in liquid nitrogen and grind to a fine powder.

-

To approximately 100 mg of powdered tissue, add 1 mL of pre-heated 70% methanol.

-

Incubate at 70°C for 20 minutes to inactivate myrosinase activity.

-

Centrifuge at 3,000 x g for 10 minutes.

-

Collect the supernatant containing the intact glucosinolates.

Desulfation of Glucosinolates

-

Prepare mini-columns with DEAE-Sephadex A-25 resin.

-

Load the glucosinolate extract onto the column. The negatively charged sulfate group of the glucosinolates will bind to the anion exchange resin.

-

Wash the column with water and then with sodium acetate buffer.

-

Apply a solution of purified arylsulfatase to the column and incubate overnight at room temperature. This will cleave the sulfate group, resulting in desulfoglucosinolates.

-

Elute the desulfoglucosinolates from the column with ultrapure water.

HPLC Analysis

-

Freeze-dry the eluted desulfoglucosinolates and reconstitute in a known volume of water or a water/methanol mixture.

-

Analyze the samples using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector.[15]

-

Separation is typically achieved using a water-acetonitrile gradient.

-

Detection is performed at 229 nm.[15]

-

Quantification is achieved by comparing the peak areas of the samples to a calibration curve generated from known concentrations of a glucosinolate standard, such as sinigrin.[15]

Conclusion

The biosynthesis of glucosinolates, including the health-promoting compound glucoraphanin, is a highly regulated and compartmentalized process that begins with primary metabolite amino acids. A complex interplay of genetic factors and signaling pathways, influenced by both biotic and abiotic cues such as nutrient availability, governs the production of these important defense compounds. Understanding the intricacies of this pathway is essential for researchers and professionals in the fields of plant science, nutrition, and drug development, paving the way for the targeted enhancement of these beneficial compounds in crops and the development of novel therapeutic agents.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Modulation of CYP79 Genes and Glucosinolate Profiles in Arabidopsis by Defense Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reconstructing Biosynthetic Pathway of the Plant-Derived Cancer Chemopreventive-Precursor Glucoraphanin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Optimization of Engineered Production of the Glucoraphanin Precursor Dihomomethionine in Nicotiana benthamiana [frontiersin.org]

- 9. schultzappel.wordpress.com [schultzappel.wordpress.com]

- 10. researchgate.net [researchgate.net]

- 11. The Physiological Importance of Glucosinolates on Plant Response to Abiotic Stress in Brassica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Glucose signalling positively regulates aliphatic glucosinolate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. op.niscair.res.in [op.niscair.res.in]

The Bioactive Landscape of Glucosinalbate (Potassium) Degradation Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinalbate, also known as sinalbin, is a glucosinolate predominantly found in the seeds of white mustard (Sinapis alba). Upon enzymatic hydrolysis by myrosinase, glucosinalbate yields a cascade of bioactive degradation products, with 4-hydroxybenzyl isothiocyanate (4-HBITC) being the primary and most reactive intermediate. However, the inherent instability of 4-HBITC leads to its further transformation into a variety of compounds, each with distinct biological activities. This technical guide provides an in-depth exploration of the degradation products of glucosinalbate (potassium), their associated bioactivities, and the experimental methodologies used for their evaluation. The information is tailored for researchers, scientists, and professionals in drug development seeking to harness the therapeutic potential of these natural compounds.

Glucosinalbate Degradation Pathway

The enzymatic breakdown of glucosinalbate is a critical process that dictates the profile of the resulting bioactive compounds. The initial hydrolysis by myrosinase cleaves the thioglucosidic bond, releasing glucose and an unstable aglycone, which promptly rearranges to form 4-hydroxybenzyl isothiocyanate (4-HBITC).[1] The fate of 4-HBITC is highly dependent on the pH of the surrounding medium. It is unstable and readily degrades into 4-hydroxybenzyl alcohol and a thiocyanate ion.[2] The half-life of 4-HBITC is significantly influenced by pH, lasting for 321 minutes at pH 3 but only 6 minutes at pH 6.5.[2]

Under acidic conditions, the degradation of glucosinalbate can also lead to the formation of 4-hydroxybenzyl cyanide (2-(4-hydroxyphenyl)acetonitrile).[3][4] Further degradation in various conditions, such as in mustard paste, can yield a range of other compounds including 4-(hydroxymethyl)phenol, 4-methyl phenol, 4-ethyl phenol, 4-(2-hydroxyethyl)phenol, and 2-(4-hydroxyphenyl)ethanoic acid.[3][4]

Bioactivity of Degradation Products

The degradation products of glucosinalbate exhibit a range of biological activities, with 4-hydroxybenzyl isothiocyanate and 4-hydroxybenzyl alcohol being the most studied.

Antiproliferative and Anticancer Activity of 4-Hydroxybenzyl Isothiocyanate (4-HBITC)

4-HBITC has demonstrated significant antiproliferative effects against human cancer cell lines.[5][6] Studies on human neuroblastoma (SH-SY5Y) and glioblastoma (U87MG) cells have shown that 4-HBITC inhibits cell proliferation in a concentration-dependent manner.[5] This activity is linked to its role as a hydrogen sulfide (H₂S) donor, leading to increased levels of intracellular H₂S and thiosulfate.[5]

The proposed mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways. In SH-SY5Y cells, 4-HBITC treatment leads to a downregulation of p53 protein and an upregulation of p21 protein levels, suggesting a p53-independent mechanism for cell cycle arrest.[5] Furthermore, it causes a decrease in the mitochondrial membrane potential and an increase in the number of cells with the inactive form of the anti-apoptotic protein Bcl-2.[5] This is accompanied by a downregulation of mitochondrial rhodanese and 3-mercaptopyruvate sulfurtransferase, resulting in an increased level of reactive oxygen species (ROS).[5][6]

Table 1: Antiproliferative Activity of 4-Hydroxybenzyl Isothiocyanate (4-HBITC)

| Cell Line | Concentration (µM) | Inhibition of Proliferation (%) | Reference |

| SH-SY5Y (Human Neuroblastoma) | 40 | ~25 | [5] |

| 60 | ~50 | [5] | |

| 80 | ~75 | [5] | |

| U87MG (Human Glioblastoma) | 60 | ~20 | [5] |

| 80 | ~40 | [5] |

Antimicrobial Activity of 4-Hydroxybenzyl Isothiocyanate (4-HBITC)

4-HBITC exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.[7] Its mechanism of action appears to involve the disruption of metabolic activity rather than compromising cell membrane integrity or permeability.[7]

Table 2: Antimicrobial Activity of Isothiocyanates

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzyl Isothiocyanate | Escherichia coli | Not specified | |

| Staphylococcus aureus | Not specified | ||

| Salmonella typhimurium | Not specified | ||

| Benzyl Isothiocyanate | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.9 - 110 | [8] |

| Benzyl Isothiocyanate* | Campylobacter jejuni | 1.25 - 5 | [9] |

Bioactivity of 4-Hydroxybenzyl Alcohol (4-HBA)

4-Hydroxybenzyl alcohol, a major degradation product of 4-HBITC, also possesses notable biological activities.

-

Tyrosinase Inhibition: 4-HBA has been shown to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis. This suggests its potential application as a skin-whitening agent.[10] At a concentration of 1.0 mM, 4-HBA decreased melanin synthesis in cultured mouse melanoma cells to 45% of the control without affecting cell growth.[11][12]

-

Neuroprotective and Sedative-Hypnotic Effects: 4-HBA has demonstrated neuroprotective effects and has been investigated for its sedative and hypnotic activities.[5]

Table 3: Bioactivity of 4-Hydroxybenzyl Alcohol (4-HBA)

| Bioactivity | Assay System | Concentration | Effect | Reference |

| Tyrosinase Inhibition | Cultured mouse melanoma cells | 1.0 mM | 55% reduction in melanin synthesis | [11][12] |

| Neuroprotection | Ischemic Astrocytes | 50, 100, 200 µmol/L | Protective effect | [13] |

| Sedative-Hypnotic | Mice | 10 mg/kg | Sedative and hypnotic activity | [5] |

Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments cited in this guide.

Antiproliferative Assay

Detailed Methodology (based on Jurkowska et al., 2018): [14]

-

Cell Culture: Human neuroblastoma SH-SY5Y and glioblastoma U87MG cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.

-

Treatment: 4-Hydroxybenzyl isothiocyanate, dissolved in a suitable solvent like DMSO and diluted in the culture medium, is added to the cells at various concentrations. A vehicle control (medium with DMSO) is also included.

-

Incubation: The treated cells are incubated for a specified period (e.g., 24 or 48 hours).

-

Viability Assessment (MTT Assay):

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis: The percentage of cell proliferation is calculated relative to the control cells.

Minimum Inhibitory Concentration (MIC) Assay

Detailed Methodology (Broth Microdilution Method):

-

Preparation of Test Compound: A stock solution of the isothiocyanate is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically corresponding to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Each well containing the serially diluted test compound is inoculated with the bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.

Mushroom Tyrosinase Inhibition Assay

Detailed Methodology:

-

Reagent Preparation: Solutions of mushroom tyrosinase, L-DOPA (substrate), and the test compound (e.g., 4-hydroxybenzyl alcohol) are prepared in a suitable buffer, such as a phosphate buffer (pH 6.8).

-

Assay Procedure:

-

In a 96-well plate, the tyrosinase enzyme solution is mixed with various concentrations of the test compound. A control with no inhibitor and a positive control (e.g., kojic acid) are also prepared.

-

The mixture is pre-incubated for a short period.

-

The enzymatic reaction is initiated by adding the L-DOPA solution to all wells.

-

-

Measurement: The formation of dopachrome, the colored product of the reaction, is monitored by measuring the absorbance at approximately 475 nm over a specific time period using a microplate reader.

-

Calculation: The percentage of tyrosinase inhibition is calculated for each concentration of the test compound using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can then be determined.

Conclusion

The degradation of glucosinalbate (potassium) yields a diverse array of bioactive compounds, with 4-hydroxybenzyl isothiocyanate and 4-hydroxybenzyl alcohol being of particular interest for their potential therapeutic applications. Their demonstrated antiproliferative, antimicrobial, and enzyme-inhibitory activities warrant further investigation for the development of novel drugs and nutraceuticals. This guide provides a comprehensive overview of the current knowledge on these compounds, their mechanisms of action, and the experimental protocols for their evaluation, serving as a valuable resource for the scientific and drug development communities. Further research is encouraged to fully elucidate the therapeutic potential and safety profiles of these natural degradation products.

References

- 1. Tyrosinase inhibition assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. ijsr.in [ijsr.in]

- 4. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. New aspects of antiproliferative activity of 4-hydroxybenzyl isothiocyanate, a natural H2S-donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antibacterial activity and improvement of the oxidative stability of soybean oil by 4-hydroxybenzyl isothiocyanate from white mustard seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New aspects of antiproliferative activity of 4-hydroxybenzyl isothiocyanate, a natural H2S-donor - PMC [pmc.ncbi.nlm.nih.gov]

Glucosinalbate (Potassium): A Comprehensive Technical Review of Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinalbate, also known as Sinalbin, is a prominent glucosinolate found in the seeds of white mustard (Sinapis alba) and other Brassicaceae species. As the potassium salt, it is a stable, water-soluble compound that has garnered significant interest in the scientific community. Upon enzymatic hydrolysis by myrosinase, typically following plant tissue damage, Glucosinalbate is converted into the biologically active 4-hydroxybenzyl isothiocyanate (4-HBITC). This hydrolysis product is largely responsible for the observed biological effects of Glucosinalbate, which span anticancer, antioxidant, and antimicrobial activities. This technical guide provides an in-depth review of the current research applications of Glucosinalbate (potassium), with a focus on its quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Data

The biological activity of Glucosinalbate and its derivatives has been quantified in various studies. The following tables summarize the key findings, primarily focusing on the antiproliferative effects of Sinapis alba extracts, which are rich in Glucosinalbate.

| Cell Line | Extract/Compound | IC50 Value (µg/mL) | Reference |

| hTERT-HME1 (non-tumor breast epithelial) | Sinapis alba seed extract (EtOH/H₂O 8:2) | 156.7 ± 1.08 | [1] |

| HCT 116 (colon cancer) | Sinapis alba seed extract (EtOH/H₂O 8:2) | 33.69 ± 1.11 | [1] |

| HT-29 (colon cancer) | Sinapis alba seed extract (EtOH/H₂O 8:2) | 54.10 ± 1.06 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the protocols for key experiments related to the investigation of Glucosinalbate and its derivatives.

Extraction of Glucosinalbate from Sinapis alba Seeds

This protocol describes a common method for extracting Glucosinalbate from its natural source.

-

Materials:

-

Sinapis alba seeds

-

Ethanol (EtOH)

-

Deionized water (H₂O)

-

Grinder or mill

-

Centrifuge

-

Rotary evaporator

-

Freeze-dryer

-

-

Procedure:

-

Grind the Sinapis alba seeds into a fine powder.

-

Prepare an 8:2 (v/v) solution of ethanol and deionized water.

-

Suspend the ground seed powder in the EtOH/H₂O solution.

-

Extract the mixture using a suitable method (e.g., sonication, maceration).

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant and concentrate it using a rotary evaporator.

-

Freeze-dry the concentrated extract to obtain a stable powder.[1]

-

Myrosinase-Catalyzed Hydrolysis of Glucosinalbate

This protocol details the enzymatic conversion of Glucosinalbate to 4-hydroxybenzyl isothiocyanate (4-HBITC).

-

Materials:

-

Glucosinalbate (potassium) or Sinapis alba extract

-

Myrosinase enzyme

-

Phosphate buffer (pH 6.5)

-

Reaction vials

-

Incubator

-

-

Procedure:

-

Dissolve the Glucosinalbate or extract in the phosphate buffer.

-

Add myrosinase to the solution to initiate the hydrolysis reaction.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time. The reaction progress can be monitored by analyzing the formation of 4-HBITC using techniques like HPLC.

-

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Materials:

-

Cancer cell lines (e.g., HCT 116, HT-29) and non-tumor cell lines (e.g., hTERT-HME1)

-

Cell culture medium and supplements

-

96-well plates

-

Glucosinalbate extract or 4-HBITC

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Glucosinalbate extract or 4-HBITC for a specified duration (e.g., 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During the incubation, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1]

-

Antioxidant Activity Assessment (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

-

Materials:

-

Glucosinalbate extract

-

DPPH solution in methanol

-

Methanol

-

Spectrophotometer

-

-

Procedure:

-

Prepare different concentrations of the Glucosinalbate extract in methanol.

-

Add the DPPH solution to each concentration of the extract.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm.

-

The scavenging activity is determined by the decrease in absorbance of the DPPH solution.

-

Antimicrobial Activity Assessment (Agar Well Diffusion Method)

This method is used to assess the antimicrobial properties of a substance against various microorganisms.

-

Materials:

-

Bacterial or fungal strains

-

Agar plates

-

Glucosinalbate extract

-

Sterile well borer

-

Incubator

-

-

Procedure:

-

Prepare a lawn of the test microorganism on the agar plates.

-

Create wells in the agar using a sterile borer.

-

Add a known concentration of the Glucosinalbate extract into the wells.

-

Incubate the plates under appropriate conditions for the test microorganism.

-

Measure the diameter of the zone of inhibition around the wells to determine the antimicrobial activity.

-

Signaling Pathways

The biological effects of Glucosinalbate's hydrolysis product, 4-hydroxybenzyl isothiocyanate (4-HBITC), are mediated through the modulation of several key signaling pathways, particularly in the context of cancer.

Apoptosis Induction by 4-HBITC

4-HBITC has been shown to induce apoptosis in cancer cells through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the regulation of key apoptotic proteins.

Caption: Apoptosis signaling pathway induced by 4-HBITC.

Modulation of MAPK Pathway by Sinapis alba Extract

Extracts of Sinapis alba, containing Glucosinalbate, have been reported to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and survival.

Caption: Modulation of the MAPK signaling cascade by Sinapis alba extract.

Glucosinalbate Hydrolysis Workflow

The conversion of Glucosinalbate to its active form is a critical step for its biological activity. This workflow illustrates the enzymatic hydrolysis process.

Caption: Enzymatic hydrolysis of Glucosinalbate to 4-HBITC.

Conclusion

Glucosinalbate (potassium), primarily through its hydrolysis product 4-hydroxybenzyl isothiocyanate, demonstrates significant potential in various research applications, particularly in oncology. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a solid foundation for researchers and drug development professionals to explore the therapeutic and functional applications of this natural compound. Further research is warranted to elucidate the full spectrum of its biological activities and to translate these findings into tangible health benefits.

References

Glucosinalbate (Potassium): An In-depth Technical Guide on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of glucosinalbate, chemically known as sinalbin, with a particular focus on its potassium salt form. Glucosinalbate itself is a biologically inactive glucosinolate found in plants of the Brassicaceae family, such as white mustard seeds (Sinapis alba). Its biological effects are manifested through its hydrolysis product, 4-hydroxybenzyl isothiocyanate (HBITC). This document details the enzymatic conversion of glucosinalbate, the subsequent cellular and molecular activities of HBITC, and the integral role of potassium in these processes. The guide includes quantitative data, detailed experimental methodologies, and visual diagrams of the key signaling pathways and experimental workflows.

Introduction

Glucosinolates are a class of secondary metabolites in plants that, upon enzymatic hydrolysis, yield isothiocyanates (ITCs), which are known for their potential chemopreventive and antimicrobial properties. Glucosinalbate, or sinalbin, is the p-hydroxybenzylglucosinolate. In nature, it exists as an anion, commonly forming a salt with potassium. While many ITCs, such as sulforaphane, are stable and have been extensively studied, the primary hydrolysis product of glucosinalbate, 4-hydroxybenzyl isothiocyanate (HBITC), is notably unstable. This instability and its subsequent degradation products, including its role as a hydrogen sulfide (H₂S) donor, define its unique mechanism of action. This guide elucidates these mechanisms for researchers in drug discovery and development.

The Hydrolysis of Glucosinalbate (Potassium)

The biological activity of glucosinalbate is initiated by its hydrolysis, a reaction catalyzed by the enzyme myrosinase (a thioglucosidase). This process is physically separated in intact plant cells and occurs upon tissue damage, such as chewing.

The hydrolysis reaction proceeds as follows:

-

Enzymatic Cleavage: Myrosinase cleaves the β-thioglucose bond of the glucosinalbate molecule.

-

Formation of an Unstable Aglycone: This cleavage results in the formation of an unstable aglycone intermediate.

-

Rearrangement to Isothiocyanate: The aglycone spontaneously rearranges to form 4-hydroxybenzyl isothiocyanate (HBITC).

Figure 1. Hydrolysis of Glucosinalbate to HBITC.

Mechanism of Action of 4-Hydroxybenzyl Isothiocyanate (HBITC)

The biological effects of HBITC are multifaceted, primarily revolving around its pro-oxidant and antiproliferative activities, particularly in cancer cells. Unlike many other isothiocyanates that are potent activators of the Nrf2 antioxidant response pathway, the primary mechanism of HBITC appears to be linked to the induction of oxidative stress and its function as a hydrogen sulfide (H₂S) donor.

Antiproliferative Effects on Cancer Cells

HBITC has demonstrated significant antiproliferative activity against human neuroblastoma (SH-SY5Y) and glioblastoma (U87MG) cells.[1] The inhibition is dose- and time-dependent.

| Cell Line | Concentration of HBITC | Incubation Time (hours) | Proliferation Inhibition (%) |

| SH-SY5Y | 40 µM | 24 | ~20% |

| SH-SY5Y | 60 µM | 24 | ~20% |

| SH-SY5Y | 40 µM | 48 | ~20% |

| SH-SY5Y | 60 µM | 48 | ~40% |

| U87MG | 60 µM | 24 | ~28% |

| U87MG | 80 µM | 24 | ~35% |

| U87MG | 60 µM | 48 | ~26% |

| U87MG | 80 µM | 48 | ~52% |

Table 1: Antiproliferative effects of HBITC on SH-SY5Y and U87MG cells, as determined by BrdU and crystal violet assays. Data sourced from Jurkowska et al. (2018).[1][2]

The antiproliferative mechanism involves several interconnected pathways:

-

Induction of Reactive Oxygen Species (ROS): HBITC treatment leads to an increase in intracellular ROS levels. This is partly due to the downregulation of mitochondrial sulfurtransferases like rhodanese and 3-mercaptopyruvate sulfurtransferase (MPST).[3]

-

Decrease in Mitochondrial Membrane Potential: The increase in ROS contributes to a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3]

-

Modulation of Cell Cycle Proteins: In SH-SY5Y cells, HBITC treatment results in the downregulation of the p53 tumor suppressor protein and the upregulation of the p21 cell cycle inhibitor.[3] The induction of p21 appears to be p53-independent.[4]

-

Inactivation of Bcl-2: HBITC promotes the inactivation of the anti-apoptotic protein Bcl-2, further pushing the cell towards apoptosis.[3]

Hydrogen Sulfide (H₂S) Donor Activity

A distinctive feature of HBITC is its ability to act as a natural H₂S donor.[5] The isothiocyanate moiety can react with L-cysteine to release H₂S.[5][6] This release of H₂S contributes to the biological effects of HBITC. H₂S is a gasotransmitter with diverse signaling roles, including the modulation of ion channels and cellular redox status.[7] In the context of HBITC-treated cancer cells, an increase in H₂S and its metabolite, thiosulfate, has been observed.[1]

Figure 2. Signaling pathways affected by HBITC.

The Role of Potassium

Potassium (K⁺) is a crucial cation in numerous physiological processes, and its interplay with the mechanism of glucosinalbate is significant in two main areas:

-

Synergy with H₂S Signaling: H₂S has been shown to modulate the activity of various ion channels, including ATP-sensitive potassium (K-ATP) channels.[7][8] The H₂S released from HBITC can activate these channels, leading to hyperpolarization of the cell membrane. This can influence cellular processes such as vasodilation and neurotransmission. Furthermore, studies in plants have demonstrated a synergistic effect of H₂S and potassium in conferring stress tolerance.[9] This suggests a potential for cooperative effects in animal cells as well, where potassium levels could influence the cellular response to H₂S.

-

Modulation of Nrf2 Signaling: While HBITC's primary described mechanism is not Nrf2 activation, the induced ROS can indirectly activate this pathway. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor in the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant and detoxification genes. Interestingly, potassium depletion has been shown to increase the transcriptional activity of Nrf2.[10] This suggests that local or systemic potassium concentrations could modulate the cellular response to the oxidative stress induced by HBITC, potentially enhancing the activation of the Nrf2 pathway.

Figure 3. The role of potassium in HBITC's mechanism.

Experimental Protocols

Myrosinase-Mediated Hydrolysis of Glucosinalbate (Potassium)

This protocol outlines the enzymatic hydrolysis of glucosinalbate to produce HBITC for subsequent bioassays.

Materials:

-

Glucosinalbate (potassium salt)

-

Purified myrosinase enzyme

-

Phosphate buffer (pH 6.5)

-

Spectrophotometer or HPLC system

Procedure:

-

Prepare a stock solution of glucosinalbate (e.g., 10 mM) in phosphate buffer.

-

Prepare a working solution of myrosinase in the same buffer. The concentration will need to be optimized depending on the enzyme's activity.

-

Initiate the reaction by adding a small volume of the myrosinase solution to the glucosinalbate solution at 37°C.

-

Monitor the hydrolysis by either:

-

Spectrophotometry: Continuously measure the decrease in absorbance at a wavelength where glucosinalbate absorbs (e.g., around 227 nm).

-

HPLC: Take aliquots at different time points, stop the reaction (e.g., by boiling or adding a solvent), and analyze the disappearance of the glucosinalbate peak and the appearance of product peaks.

-

-

The resulting solution containing HBITC can then be used in cell-based assays. Note the instability of HBITC, especially at neutral to alkaline pH.

Figure 4. Workflow for HBITC Production.

BrdU Cell Proliferation Assay

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into the DNA of proliferating cells.[3][11]

Materials:

-

Cancer cell lines (e.g., SH-SY5Y, U87MG)

-

Cell culture medium and supplements

-

HBITC

-

BrdU labeling solution (10 µM)

-

Fixing/Denaturing solution (e.g., 2N HCl)

-

Anti-BrdU primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of HBITC for the desired time (e.g., 24 or 48 hours).

-

Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Remove the medium and fix/denature the cells by adding the Fixing/Denaturing solution for 30 minutes at room temperature.

-

Wash the wells with PBS.

-

Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.

-

Wash the wells and add the HRP-conjugated secondary antibody for 30 minutes.

-

Wash the wells and add the TMB substrate. Incubate until a color change is observed.

-

Add the stop solution and measure the absorbance at 450 nm using a plate reader.

Western Blot for p53 and p21

This protocol is for detecting changes in the protein levels of p53 and p21 in response to HBITC treatment.

Materials:

-

HBITC-treated and control cell lysates

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p53, anti-p21, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Conclusion

Glucosinalbate (potassium) serves as a pro-drug, delivering the bioactive compound HBITC upon enzymatic hydrolysis. The mechanism of action of HBITC is complex, involving the induction of oxidative stress, modulation of key cell cycle and apoptotic proteins, and the release of the gasotransmitter H₂S. The presence of potassium is not merely as a counter-ion but may play a significant role in modulating the cellular response to HBITC, particularly through its influence on ion channels and the Nrf2 signaling pathway. This guide provides a foundational understanding for researchers and professionals in drug development to explore the therapeutic potential of glucosinalbate and its derivatives. Further research is warranted to fully elucidate the synergistic effects of potassium and to explore the therapeutic applications of HBITC as an H₂S donor.

References

- 1. New aspects of antiproliferative activity of 4-hydroxybenzyl isothiocyanate, a natural H2S-donor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Local changes in potassium ions regulate input integration in active dendrites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A possible mechanism of inhibition of U87MG and SH-SY5Y cancer cell proliferation by diallyl trisulfide and other aspects of its activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic chemopreventive effect of allyl isothiocyanate and sulforaphane on non-small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nrf2 and Sp family synergistically enhance the expression of ion transporters in potassium-depleted conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mbl.edu [mbl.edu]

- 11. BrdU Labeling and Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Toxicological Profile of Glucosinalbate (Potassium) and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current toxicological understanding of Glucosinalbate (potassium), a glucosinolate found in plants of the Brassicaceae family, and its degradation products. Glucosinalbate, also known as sinalbin, is intrinsically non-toxic. However, upon enzymatic hydrolysis by myrosinase, it yields bioactive compounds, primarily p-hydroxybenzyl isothiocyanate (4-HBITC), alongside other potential products like thiocyanates and nitriles depending on the conditions. This guide summarizes the available quantitative toxicological data, details relevant experimental protocols for safety assessment, and visualizes the key signaling pathways implicated in the biological effects of these derivatives. Due to the limited specific toxicological data for Glucosinalbate (potassium) and 4-HBITC, this guide also incorporates data from structurally related and well-studied isothiocyanates to provide a broader context for risk assessment and drug development.

Introduction: From Glucosinalbate to Bioactive Derivatives

Glucosinalbate (potassium), the potassium salt of sinalbin, is a member of the glucosinolate family of secondary plant metabolites.[1][2] In its intact form within the plant, it is considered biologically inert and non-toxic.[3][4] The toxicological relevance of Glucosinalbate arises from its hydrolysis products, which are formed when the plant tissue is disrupted, allowing the enzyme myrosinase to come into contact with the glucosinolate.[3][4]

The primary and most studied hydrolysis product of Glucosinalbate is p-hydroxybenzyl isothiocyanate (4-HBITC).[1][5] However, the hydrolysis of glucosinolates can also yield other compounds, such as thiocyanates and nitriles, depending on factors like pH and the presence of specifier proteins.[3][6] Isothiocyanates, including 4-HBITC, are highly reactive electrophilic compounds known for a wide range of biological activities, from potential chemopreventive effects to cytotoxic and genotoxic properties at higher concentrations.[7][8] This guide will focus on the toxicological aspects of these derivatives, which are crucial for the safety assessment of Glucosinalbate-containing products.

Quantitative Toxicological Data

Quantitative toxicological data for Glucosinalbate (potassium) and its primary derivative, 4-HBITC, are not extensively documented in publicly available literature. The safety data sheet for 4-HBITC indicates that its toxicological properties have not been thoroughly investigated, although it is noted as a potential irritant and may be harmful upon inhalation, ingestion, or skin absorption.[9] To provide a comparative toxicological context, the following tables summarize available data for related isothiocyanates and other relevant glucosinolate degradation products.

Table 1: Acute Toxicity Data for Glucosinolate Derivatives

| Compound | CAS Number | Test Species | Route of Administration | LD50/TDLO | Reference(s) |

| p-Hydroxybenzyl alcohol | 623-05-2 | Rat | Oral | TDLO: 0.1 mg/kg | [10] |

| p-Hydroxybenzyl alcohol | 623-05-2 | Mouse | Intraperitoneal | TDLO: 25 mg/kg | [10] |

| Benzyl isothiocyanate | 622-78-6 | Rat | Oral | LD50: 140 mg/kg | |

| Allyl isothiocyanate | 57-06-7 | Rat | Oral | LD50: 151 mg/kg | |

| Phenethyl isothiocyanate | 2257-09-2 | Mouse | Oral | LD50: 800 mg/kg | |

| Potassium thiocyanate | 333-20-0 | Rat | Oral | LD50: 854 mg/kg | |

| Ammonium thiocyanate | 1762-95-4 | Rat | Oral | LD50: 750 mg/kg | |

| Ammonium thiocyanate | 1762-95-4 | Mouse | Oral | LD50: 500 mg/kg |

LD50: Lethal Dose, 50%; TDLO: Lowest Published Toxic Dose

Table 2: In Vitro Cytotoxicity Data for Isothiocyanates

| Compound | Cell Line | Assay | Endpoint | Value | Reference(s) |

| p-Hydroxybenzyl isothiocyanate | SH-SY5Y (Neuroblastoma) | Proliferation Assay | IC50 | ~40-60 µM | [11] |

| p-Hydroxybenzyl isothiocyanate | U87MG (Glioblastoma) | Proliferation Assay | IC50 | ~60-80 µM | [11] |

| Benzyl isothiocyanate | MCF-7 (Breast Cancer) | MTT Assay | EC50 | 23.4 µM | [12] |

| Benzyl isothiocyanate | CCD-18Co (Normal Colon Fibroblasts) | Cytotoxicity Assay | - | Marginal cytotoxicity at 15 µM | [13] |

IC50: Half-maximal Inhibitory Concentration; EC50: Half-maximal Effective Concentration

Experimental Protocols for Toxicological Assessment

Standardized protocols are essential for the reliable toxicological evaluation of Glucosinalbate derivatives. Below are detailed methodologies for key in vivo and in vitro assays.

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This protocol outlines the acute toxic class method, a stepwise procedure to estimate the acute oral toxicity of a substance.[14][15][16][17][18]

Objective: To determine the acute oral toxicity of a test substance, providing information on health hazards from a single, short-term oral exposure.

Principle: A stepwise procedure is used where a group of animals (typically 3) of a single sex is dosed at a defined level. The outcome (mortality or survival) determines the next step: dosing at a lower or higher fixed dose level or terminating the test.

Experimental Workflow:

References

- 1. 4-Hydroxybenzyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CA2436711A1 - Fractionation of allyl isothiocyanate, p-hydroxybenzyl-isothiocyanate, protein and fiber from mustard - Google Patents [patents.google.com]

- 6. The Antimicrobial Effects of Myrosinase Hydrolysis Products Derived from Glucosinolates Isolated from Lepidium draba - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural isothiocyanates: genotoxic potential versus chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. New aspects of antiproliferative activity of 4-hydroxybenzyl isothiocyanate, a natural H2S-donor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Selective cytotoxicity of benzyl isothiocyanate in the proliferating fibroblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oecd.org [oecd.org]

- 15. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Quantification of Glucosinalbate (potassium) using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucosinolates are a diverse group of sulfur-containing secondary metabolites found predominantly in cruciferous plants.[1][2] These compounds and their hydrolysis products, such as isothiocyanates, are of significant interest due to their roles in plant defense, as well as their potential impact on human health, including chemopreventive properties.[1][3] Glucosinalbate, also known as Glucosinalbin (potassium salt CAS No: 16411-05-5), is a specific glucosinolate that can be quantified using a robust and well-validated High-Performance Liquid Chromatography (HPLC) method.[4]

This document provides a detailed protocol for the extraction, purification, and quantification of Glucosinalbate from plant matrices using HPLC with UV detection, a widely used and cost-effective method.[1] The method described herein involves the enzymatic desulfation of the glucosinolate extract followed by chromatographic separation and quantification.[1]

Principle

The quantification of Glucosinalbate by HPLC is typically achieved through the analysis of its desulfated form. The overall workflow involves:

-

Extraction: Glucosinalbates are extracted from the plant material, often using a heated methanol solution to inactivate the endogenous myrosinase enzyme, which would otherwise hydrolyze the glucosinolates.[1][5]

-

Purification: The crude extract is purified using an ion-exchange column to isolate the anionic glucosinolates.[1]

-

Desulfation: The sulfate group of the glucosinolates is enzymatically removed using sulfatase, resulting in the formation of desulfo-glucosinolates. This step is crucial for achieving good chromatographic separation on reversed-phase columns.[1]

-

HPLC Analysis: The resulting desulfo-Glucosinalbate is then separated and quantified using a reversed-phase HPLC system with UV detection, typically at 229 nm.[1][5][6] Quantification is performed by comparing the peak area of the analyte to that of a known standard, such as sinigrin, and applying a relative response factor if a certified Glucosinalbate standard is unavailable.[1]

Experimental Protocols

Reagents and Materials

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Sodium acetate

-

Hydrochloric acid

-

DEAE-Sephadex A-25 or similar anion exchange resin

-

Aryl sulfatase (from Helix pomatia)

-

Glucosinalbate (potassium salt) certified reference standard (if available)

-

Sinigrin monohydrate (as an external standard)

-

Plant material (fresh, frozen, or lyophilized)

Solutions Preparation

-

70% Methanol: Prepare by mixing 700 mL of methanol with 300 mL of ultrapure water.

-

20 mM Sodium Acetate Buffer (pH 5.5): Dissolve 1.64 g of sodium acetate in 1 L of ultrapure water. Adjust the pH to 5.5 with hydrochloric acid.

-

Sulfatase Solution: Prepare a solution of aryl sulfatase in ultrapure water at a concentration of 20 units/mL.

Sample Preparation and Extraction

-

Homogenize the plant material to a fine powder. For fresh tissue, freeze-drying prior to grinding is recommended.

-

Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.

-

Add 2 mL of pre-heated 70% methanol (70°C).

-

Vortex vigorously for 1 minute.

-

Incubate at 70°C for 20 minutes to inactivate myrosinase.

-

Centrifuge at 4,000 x g for 10 minutes.

-

Carefully collect the supernatant. This is the crude glucosinolate extract.

Purification and Desulfation

-

Ion-Exchange Column Preparation:

-

Prepare a mini-column by plugging a Pasteur pipette with glass wool.

-

Add a slurry of DEAE-Sephadex A-25 in ultrapure water to the pipette to create a packed bed of approximately 1 mL.

-

Wash the column with 2 mL of ultrapure water.

-

-

Purification:

-

Load the crude glucosinolate extract (from step 3.7) onto the prepared ion-exchange column.

-

Wash the column with 2 mL of 20 mM sodium acetate buffer (pH 5.5) to remove impurities.

-

-

Desulfation:

-

Add 200 µL of the sulfatase solution to the top of the column.

-

Allow the enzyme to enter the resin and incubate at room temperature for at least 4 hours (or overnight) to ensure complete desulfation.

-

-

Elution:

-

Elute the desulfo-glucosinolates from the column by adding 2 x 0.5 mL of ultrapure water.

-

Collect the eluate in a clean microcentrifuge tube.

-

Filter the eluate through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase A: Ultrapure water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Gradient Elution Program:

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 98% | 2% |

| 20.0 | 70% | 30% |

| 25.0 | 5% | 95% |

| 28.0 | 5% | 95% |

| 30.0 | 98% | 2% |

| 35.0 | 98% | 2% |

Quantification

-

Standard Curve: Prepare a series of standard solutions of desulfo-sinigrin (or desulfo-Glucosinalbate if a standard is available) of known concentrations. Inject each standard into the HPLC and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample eluate into the HPLC.

-

Calculation: Determine the concentration of desulfo-Glucosinalbate in the sample by comparing its peak area to the standard curve. The concentration of Glucosinalbate in the original sample can be calculated using the following formula:

Glucosinalbate (µmol/g) = (C x V x RRF) / W

Where:

-

C = Concentration from the calibration curve (µmol/mL)

-

V = Final volume of the eluate (mL)

-

RRF = Relative Response Factor for Glucosinalbate compared to the standard (use 1.0 if a Glucosinalbate standard is used).

-

W = Weight of the initial sample (g)

-

Data Presentation

Table 1: HPLC Gradient for Glucosinalbate Analysis

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 1.0 | 98 | 2 |

| 20.0 | 1.0 | 70 | 30 |

| 25.0 | 1.0 | 5 | 95 |

| 28.0 | 1.0 | 5 | 95 |

| 30.0 | 1.0 | 98 | 2 |

| 35.0 | 1.0 | 98 | 2 |

Table 2: Quantitative Data Summary (Example)